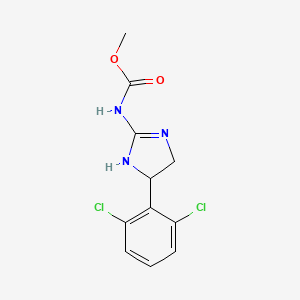

RS-51324

Description

Properties

CAS No. |

62780-15-8 |

|---|---|

Molecular Formula |

C11H11Cl2N3O2 |

Molecular Weight |

288.13 g/mol |

IUPAC Name |

methyl N-[5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-18-11(17)16-10-14-5-8(15-10)9-6(12)3-2-4-7(9)13/h2-4,8H,5H2,1H3,(H2,14,15,16,17) |

InChI Key |

LJTJBIYLDAEOHC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NCC(N1)C2=C(C=CC=C2Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(5)-(2,6-dichlorophenyl)-2-methoxycarbonylamino-4,5-dihydroimidazole RS 51324 RS-51324 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RS-51324

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-51324 is an antidepressant agent that primarily functions as a norepinephrine reuptake inhibitor. This guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. The core activity of this compound lies in its ability to block the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This activity has been demonstrated in vitro through norepinephrine uptake inhibition assays and in vivo via the antagonism of reserpine-induced hypothermia and potentiation of L-DOPA effects. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking this transporter, this compound increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This enhanced signaling is believed to be the primary driver of its antidepressant effects.

Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound.

An In-Depth Technical Guide to RS-51324: A Potential Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-51324 is a novel pharmacological agent with demonstrated potential as an antidepressant. Preclinical evidence indicates its primary mechanism of action involves the inhibition of norepinephrine reuptake. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacological profile, and preclinical efficacy. The information is intended to support further research and development of this compound as a potential therapeutic for depressive disorders.

Introduction

The search for novel and effective treatments for depression remains a critical area of research in modern medicine. This compound has emerged as a compound of interest due to its specific interaction with the noradrenergic system. This technical guide synthesizes the existing, albeit limited, scientific literature on this compound to provide a detailed resource for professionals in the field of drug discovery and development. The core focus is on its mechanism of action as a norepinephrine reuptake inhibitor and its performance in established preclinical models of depression.

Pharmacological Profile

Based on available data, this compound is an orally active agent that demonstrates a targeted effect on the norepinephrine transporter (NET).[1]

Table 1: Summary of In Vitro Pharmacology of this compound

| Target | Activity | Quantitative Data | Reference |

| Norepinephrine Transporter (NET) | Inhibition of norepinephrine uptake | Data not publicly available | [2] |

| Monoamine Oxidase (MAO) | No significant inhibition | Data not publicly available | [2] |

Preclinical Efficacy

The antidepressant potential of this compound has been evaluated in established animal models of depression. These studies provide foundational evidence for its therapeutic potential.

Reserpine-Induced Hypothermia Antagonism

Reserpine administration in animals leads to the depletion of monoamines, including norepinephrine, resulting in a state of hypothermia that is considered a model of depressive-like symptoms. The ability of a compound to reverse this hypothermia is indicative of its potential as an antidepressant. This compound has been shown to effectively antagonize reserpine-induced hypothermia, suggesting a functional restoration of noradrenergic signaling.[1][2]

Table 2: Preclinical Efficacy of this compound in Animal Models

| Model | Species | Endpoint | Result | Reference |

| Reserpine-Induced Hypothermia | Animal | Reversal of hypothermia | Effective | [1][2] |

| L-DOPA Potentiation | Animal | Potentiation of L-DOPA effects | Effective | [2] |

L-DOPA Potentiation

L-DOPA is a precursor to dopamine and norepinephrine. The potentiation of its effects by a test compound can indicate an enhancement of monoaminergic neurotransmission. This compound has been observed to potentiate the effects of L-DOPA, further supporting its mechanism as a norepinephrine reuptake inhibitor.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following represents a generalized methodology based on standard practices for the cited experiments.

Norepinephrine Uptake Inhibition Assay (Generalized Protocol)

-

Objective: To determine the in vitro potency of this compound to inhibit the norepinephrine transporter.

-

Method:

-

Preparation of synaptosomes from specific brain regions (e.g., hypothalamus or cortex) of rodents.

-

Incubation of synaptosomes with varying concentrations of this compound and a radiolabeled norepinephrine substrate (e.g., [³H]-norepinephrine).

-

After a defined incubation period, the uptake of the radiolabeled substrate is terminated.

-

The amount of radioactivity taken up by the synaptosomes is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated.

-

Reserpine-Induced Hypothermia Antagonism (Generalized Protocol)

-

Objective: To assess the in vivo antidepressant-like activity of this compound.

-

Method:

-

Rodents (e.g., mice or rats) are administered reserpine to induce hypothermia.

-

Baseline rectal temperature is measured prior to and at specific time points after reserpine administration.

-

Test groups receive varying doses of this compound either before or after the induction of hypothermia.

-

Rectal temperatures are monitored over time and compared between the vehicle-treated and this compound-treated groups.

-

A significant reversal of the reserpine-induced drop in body temperature by this compound indicates antidepressant-like activity.

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the noradrenergic synapse. By inhibiting the norepinephrine transporter, this compound increases the concentration and duration of norepinephrine in the synaptic cleft, leading to enhanced signaling through adrenergic receptors on the postsynaptic neuron.

Caption: Mechanism of Action of this compound at the Noradrenergic Synapse.

Caption: Experimental Workflow for Reserpine-Induced Hypothermia Antagonism.

Conclusion

This compound presents a promising profile as a potential antidepressant, primarily through its mechanism of norepinephrine reuptake inhibition. The available preclinical data supports its efficacy in established animal models. However, a significant gap exists in the publicly accessible, detailed quantitative data regarding its binding affinities, pharmacokinetic properties, and comprehensive safety profile. Further research, including the public dissemination of detailed experimental findings, is crucial for the continued development and potential clinical translation of this compound.

References

RS-51324: A Technical Overview of its Norepinephrine Uptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the norepinephrine uptake inhibitor RS-51324. However, detailed quantitative data and specific experimental protocols are based on a primary study by Wallach M.B., et al. (1981), the full text of which was not accessible through publicly available databases during the compilation of this guide. Therefore, while the principles and methodologies described are standard for this class of compound, specific values for this compound are not available and are indicated as such.

Introduction

This compound is recognized as a potential antidepressant agent that functions primarily through the inhibition of norepinephrine (NE) reuptake. By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is a well-established therapeutic strategy for the treatment of major depressive disorder and other neurological conditions. Evidence also suggests that this compound can reverse reserpine-induced hypothermia, a common preclinical screen for antidepressant activity.

Quantitative Data

The potency and selectivity of this compound as a norepinephrine uptake inhibitor would typically be characterized by several key quantitative metrics. The following tables are structured to present such data, though the specific values from the primary literature are currently unavailable.

Table 1: In Vitro Inhibition of Norepinephrine Transporter

| Parameter | Value | Species/Cell Line | Radioligand | Reference |

| IC50 | Data not available | Data not available | Data not available | Wallach et al., 1981 |

| Ki | Data not available | Data not available | Data not available | Wallach et al., 1981 |

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of norepinephrine uptake in vitro.

-

Ki (Inhibition constant): Represents the binding affinity of this compound for the norepinephrine transporter.

Table 2: Selectivity Profile

| Transporter/Receptor | IC50 or Ki | Selectivity Ratio (vs. NET) | Reference |

| Norepinephrine Transporter (NET) | Data not available | - | Wallach et al., 1981 |

| Serotonin Transporter (SERT) | Data not available | Data not available | Wallach et al., 1981 |

| Dopamine Transporter (DAT) | Data not available | Data not available | Wallach et al., 1981 |

A comprehensive selectivity profile is crucial for understanding the potential off-target effects and overall pharmacological profile of the compound.

Experimental Protocols

The characterization of a norepinephrine uptake inhibitor like this compound involves a series of standardized in vitro and in vivo experiments. The following outlines the likely methodologies employed.

In Vitro Norepinephrine Uptake Assay

This assay is fundamental to determining the potency of a compound in inhibiting norepinephrine reuptake.

Objective: To quantify the inhibition of norepinephrine uptake by this compound in a cellular or synaptosomal preparation.

General Protocol:

-

Preparation of Synaptosomes or Cells: Brain tissue (e.g., hypothalamus or cortex) from rodents is homogenized to prepare synaptosomes, which are resealed nerve terminals containing transporters. Alternatively, cell lines recombinantly expressing the norepinephrine transporter (e.g., HEK293-NET) can be used.

-

Incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.

-

Addition of Radioligand: A radiolabeled substrate of the norepinephrine transporter, typically [3H]-norepinephrine, is added to the preparation.

-

Uptake Reaction: The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake of the radioligand.

-

Termination of Uptake: The uptake is rapidly terminated by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

Quantification: The amount of radioactivity trapped within the synaptosomes or cells is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

In Vivo Models of Antidepressant Activity

Animal models are used to assess the potential therapeutic efficacy of the compound.

Objective: To evaluate the antidepressant-like effects of this compound in established animal models.

Example Protocol: Reserpine-Induced Hypothermia Reversal

-

Animal Model: Male mice or rats are used.

-

Induction of Hypothermia: Animals are administered reserpine, which depletes monoamines and induces a characteristic drop in body temperature.

-

Drug Administration: this compound is administered orally or via injection at various doses prior to or after reserpine administration.

-

Temperature Measurement: Rectal temperature is measured at regular intervals.

-

Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced hypothermia is quantified and compared to a vehicle control group.

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound is the blockade of the norepinephrine transporter. This leads to an accumulation of norepinephrine in the synaptic cleft, resulting in enhanced activation of postsynaptic α- and β-adrenergic receptors.

Caption: Mechanism of this compound action.

The diagram above illustrates the synthesis and release of norepinephrine from the presynaptic neuron. Following its action on postsynaptic adrenergic receptors, norepinephrine is cleared from the synaptic cleft primarily via reuptake through the norepinephrine transporter (NET). This compound acts by inhibiting this transporter, leading to prolonged and elevated levels of norepinephrine in the synapse.

Caption: General experimental workflow.

This flowchart outlines the typical progression for characterizing a novel norepinephrine uptake inhibitor. Initial in vitro studies determine the compound's potency and selectivity, which then informs dose selection for subsequent in vivo studies to assess its potential therapeutic effects in animal models.

Conclusion

This compound is a compound with a clear mechanism of action as a norepinephrine uptake inhibitor, a class of drugs with proven therapeutic value in depression and other disorders. While the foundational research establishes its activity, a full, publicly accessible dataset of its quantitative pharmacology is not currently available. Further research and access to the primary data would be necessary for a complete and detailed understanding of its potential as a therapeutic agent.

An In-Depth Technical Guide to the Chemical Structure and Pharmacological Profile of RS-51324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of RS-51324, a potential antidepressant agent. The information presented herein is curated for researchers, scientists, and professionals involved in the field of drug development and neuroscience.

Core Compound Details

| Identifier | Value |

| Compound Name | This compound |

| Chemical Name | DL-4(5)-(2,6-dichlorophenyl)-2-methoxycarbonyl-amino-4,5-dihydroimidazole |

| CAS Number | 62780-15-8 |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O₂ |

| Mechanism of Action | Norepinephrine Reuptake Inhibitor |

Chemical Structure

The chemical structure of this compound is provided below.

Pharmacological Activity

This compound has been identified as an orally active agent with potential antidepressant properties. Its primary mechanism of action is the inhibition of norepinephrine (NE) uptake, a key process in regulating the concentration of this neurotransmitter in the synaptic cleft. By blocking the norepinephrine transporter (NET), this compound increases the availability of NE to bind to postsynaptic receptors, thereby enhancing noradrenergic signaling.

In Vitro Activity: Inhibition of Norepinephrine Uptake

The inhibitory effect of this compound on norepinephrine reuptake has been quantified in vitro. The following table summarizes the available data.

| Assay Type | Parameter | Value |

| Norepinephrine Uptake Inhibition | IC₅₀ | [Data not available in search results] |

| Norepinephrine Transporter Binding | Kᵢ | [Data not available in search results] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the norepinephrine uptake. Kᵢ (Inhibition constant) is an indicator of the binding affinity of the drug to the norepinephrine transporter.

In Vivo Activity: Reversal of Reserpine-Induced Hypothermia

A common in vivo model to assess potential antidepressant activity is the reversal of reserpine-induced hypothermia. Reserpine depletes monoamines, including norepinephrine, leading to a drop in body temperature. Compounds that can counteract this effect often have antidepressant potential.

| Animal Model | Parameter | Value |

| [Animal model not specified] | ED₅₀ | [Data not available in search results] |

ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population that receives it.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the noradrenergic system. By inhibiting the norepinephrine transporter, this compound modulates the downstream signaling cascades activated by norepinephrine binding to its adrenergic receptors.

Norepinephrine Reuptake Inhibition Signaling Pathway

Caption: Mechanism of this compound action on norepinephrine reuptake.

Experimental Workflow for In Vitro Norepinephrine Uptake Assay

The following diagram illustrates a typical workflow for an in vitro assay to determine the IC₅₀ of a compound for norepinephrine uptake.

Caption: Workflow for determining norepinephrine uptake inhibition.

Detailed Experimental Protocols

Detailed experimental protocols for the key experiments cited are essential for reproducibility and further research. The following outlines the general methodologies that would be employed to characterize the activity of this compound.

In Vitro Norepinephrine Uptake Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of norepinephrine uptake (IC₅₀) in a cell-based or synaptosomal assay.

Materials:

-

Cell line stably expressing the human norepinephrine transporter (hNET), or synaptosomes prepared from rodent brain tissue.

-

Radiolabeled norepinephrine (e.g., [³H]-norepinephrine).

-

This compound and reference compounds (e.g., desipramine).

-

Appropriate buffers and cell culture media.

-

Scintillation counter.

Methodology:

-

Cell Plating/Synaptosome Preparation: Cells are seeded in multi-well plates and allowed to adhere. Alternatively, synaptosomes are prepared from brain tissue homogenates.

-

Compound Preparation: A serial dilution of this compound is prepared to cover a range of concentrations.

-

Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Initiation of Uptake: Radiolabeled norepinephrine is added to initiate the uptake reaction.

-

Termination of Uptake: The uptake is stopped after a defined incubation period by rapid washing with ice-cold buffer to remove extracellular radiolabeled norepinephrine.

-

Quantification: The amount of radiolabeled norepinephrine taken up by the cells or synaptosomes is quantified by lysing the cells and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Reversal of Reserpine-Induced Hypothermia

Objective: To determine the dose of this compound required to reverse the hypothermic effect of reserpine in an animal model (ED₅₀).

Materials:

-

Rodents (e.g., mice or rats).

-

Reserpine solution.

-

This compound and reference antidepressant (e.g., imipramine).

-

Rectal thermometer.

Methodology:

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Baseline Temperature: The baseline rectal temperature of each animal is recorded.

-

Reserpine Administration: A single dose of reserpine is administered to induce hypothermia.

-

Compound Administration: After a set period following reserpine administration (to allow for the development of hypothermia), animals are treated with various doses of this compound, a reference drug, or vehicle.

-

Temperature Monitoring: Rectal temperature is measured at regular intervals for several hours after drug administration.

-

Data Analysis: The reversal of hypothermia is calculated as the change in temperature from the post-reserpine baseline. The ED₅₀ is calculated by plotting the dose of this compound against the percentage of maximal reversal of hypothermia.

This guide provides a foundational understanding of the chemical and pharmacological characteristics of this compound. Further research is required to fully elucidate its therapeutic potential and safety profile.

RS-51324: A Neuropharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RS-51324 is an antidepressant agent that has been characterized primarily as a norepinephrine reuptake inhibitor. Preclinical studies have demonstrated its efficacy in classic animal models of antidepressant activity, such as the reversal of reserpine-induced hypothermia. Notably, its mechanism of action does not involve the inhibition of monoamine oxidase (MAO). This document provides a comprehensive overview of the neuropharmacological profile of this compound, based on available scientific literature. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, and the experimental protocols used for its characterization.

Core Pharmacological Data

While the original quantitative data from the primary literature by Wallach M.B., et al. (1981) is not publicly available, the qualitative pharmacological characteristics of this compound are summarized below.

| Pharmacological Parameter | Finding | Source |

| Primary Mechanism of Action | Inhibition of Norepinephrine (NE) Uptake | [1] |

| Monoamine Oxidase (MAO) Activity | No inhibition of MAO activity | [1] |

| In Vivo Antidepressant-like Activity | Antagonism of Reserpine-induced effects | [1] |

| In Vivo Antidepressant-like Activity | Potentiation of L-DOPA effects | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies that are typically employed to characterize compounds with a neuropharmacological profile similar to this compound.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay is fundamental to determining the potency of a compound in inhibiting the norepinephrine transporter (NET).

Objective: To quantify the in vitro potency of this compound in inhibiting the reuptake of norepinephrine into neuronal synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Rodent brain tissue (e.g., cortex or hippocampus) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Radiolabeled norepinephrine (e.g., [³H]NE) is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (typically a few minutes).

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]NE.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific [³H]NE uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

-

In Vivo Reserpine-Induced Hypothermia Antagonism

This is a classic animal model used to screen for potential antidepressant drugs. Reserpine depletes monoamines, leading to a drop in body temperature, which can be reversed by compounds that enhance monoaminergic neurotransmission.

Objective: To assess the ability of this compound to reverse the hypothermic effects of reserpine in rodents.

Methodology:

-

Animal Acclimation:

-

Mice or rats are acclimated to the experimental environment and their baseline rectal temperature is recorded.

-

-

Drug Administration:

-

A group of animals is pre-treated with this compound at various doses, while a control group receives a vehicle.

-

After a specified pre-treatment time, all animals are administered reserpine.

-

-

Temperature Measurement:

-

Rectal temperature is measured at regular intervals for several hours following reserpine administration.

-

-

Data Analysis:

-

The change in body temperature from baseline is calculated for each animal.

-

The ability of this compound to prevent or reverse the reserpine-induced drop in temperature is compared to the vehicle-treated group.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

Conclusion

This compound is a pharmacological tool with a defined mechanism of action as a norepinephrine reuptake inhibitor. Its profile in preclinical models suggests potential as an antidepressant. This guide provides a foundational understanding of its neuropharmacology and the experimental approaches used for its characterization. Further research, including access to the original quantitative data, would be invaluable for a more complete understanding of its potency, selectivity, and therapeutic potential.

Disclaimer: This document has been compiled from publicly available information. The specific quantitative data and detailed experimental protocols from the primary research on this compound were not accessible and therefore are not included. The provided protocols are representative of standard methods in the field.

References

RS-51324: A Technical Overview of a Potential Antidepressant Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-51324 is a research chemical that has been identified as a potential antidepressant agent.[1][2][3] Preclinical studies have indicated that its primary mechanism of action involves the inhibition of norepinephrine uptake.[1][2][3] Furthermore, this compound has been shown to reverse reserpine-induced hypothermia, a common animal model used to screen for antidepressant activity.[1][2][3] While early research pointed to its potential therapeutic effects on the central nervous system, a comprehensive profile of its quantitative pharmacological data and detailed experimental protocols remains largely unavailable in publicly accessible literature. This guide synthesizes the known information about this compound and provides a framework for the experimental approaches typically used to characterize such compounds.

Core Pharmacological Effects

The primary reported effect of this compound on the central nervous system is the inhibition of the norepinephrine transporter (NET). By blocking NET, this compound is presumed to increase the synaptic concentration of norepinephrine, a neurotransmitter critically involved in mood regulation, attention, and arousal. This mechanism is a hallmark of several established antidepressant medications.

Additionally, this compound is noted to have interactions with dopamine and histamine receptors.[1] However, the nature and affinity of these interactions are not well-documented in the available literature.

Data Presentation

To facilitate future research and data comparison, the following tables are provided as templates for the presentation of key quantitative data, should it become available.

Table 1: In Vitro Norepinephrine Uptake Inhibition

| Compound | Assay System | IC50 (nM) | Reference |

| This compound | e.g., Rat brain synaptosomes | Data not available | |

| Imipramine | e.g., Rat brain synaptosomes | Data not available | |

| Desipramine | e.g., Rat brain synaptosomes | Data not available |

Table 2: Receptor Binding Affinity Profile

| Receptor Target | Radioligand | Test System | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | e.g., [3H]Nisoxetine | e.g., Rat cortical membranes | Data not available | |

| Dopamine Receptor (e.g., D2) | e.g., [3H]Spiperone | e.g., Rat striatal membranes | Data not available | |

| Histamine Receptor (e.g., H1) | e.g., [3H]Pyrilamine | e.g., Guinea pig cerebellar membranes | Data not available | |

| Adrenergic Receptor (e.g., α1) | e.g., [3H]Prazosin | e.g., Rat cortical membranes | Data not available | |

| Adrenergic Receptor (e.g., β) | e.g., [3H]Dihydroalprenolol | e.g., Rat cortical membranes | Data not available |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Route of Administration | ED50 (mg/kg) | Endpoint | Reference |

| Reserpine-Induced Hypothermia | Mouse | e.g., Oral | Data not available | Reversal of hypothermia | |

| Forced Swim Test | Mouse/Rat | e.g., Oral | Data not available | Immobility time | |

| Tail Suspension Test | Mouse | e.g., Oral | Data not available | Immobility time |

Experimental Protocols

Detailed experimental protocols specifically used for the evaluation of this compound are not available. However, the following sections describe the general methodologies for the key experiments cited in relation to this compound.

Norepinephrine Uptake Inhibition Assay

This assay is fundamental to characterizing the primary mechanism of action of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of norepinephrine uptake (IC50) in a relevant biological preparation.

General Procedure:

-

Preparation of Synaptosomes:

-

Rodent brain tissue (e.g., hypothalamus or cortex) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., desipramine).

-

Radiolabeled norepinephrine (e.g., [3H]-norepinephrine) is added to initiate the uptake reaction.

-

The incubation is carried out at a physiological temperature (e.g., 37°C) for a short period.

-

The uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor.

-

The IC50 value is calculated by non-linear regression analysis of the concentration-response curve.

-

Reserpine-Induced Hypothermia Test

This in vivo model is a classic screening tool for potential antidepressants.

Objective: To assess the ability of this compound to reverse the hypothermic effect of reserpine.

General Procedure:

-

Animal Model:

-

Male mice are typically used.

-

-

Induction of Hypothermia:

-

A single dose of reserpine (e.g., 2-5 mg/kg, intraperitoneally) is administered to the animals. Reserpine depletes monoamine stores, leading to a drop in body temperature.

-

-

Drug Administration:

-

At a set time after reserpine administration (e.g., 18 hours), various doses of this compound or a reference antidepressant (e.g., imipramine) are administered (e.g., orally or intraperitoneally).

-

-

Temperature Measurement:

-

Rectal temperature is measured at multiple time points after drug administration using a digital thermometer.

-

-

Data Analysis:

-

The reversal of hypothermia is calculated as the difference in temperature between the drug-treated group and a vehicle-treated control group.

-

The dose-response relationship can be used to determine the ED50.

-

Signaling Pathways and Experimental Workflows

Due to the lack of detailed mechanistic studies on this compound, the precise signaling pathways it modulates remain to be elucidated. The following diagrams illustrate the hypothesized primary mechanism of action and a typical experimental workflow for its initial characterization.

Caption: Hypothesized mechanism of this compound action.

Caption: General workflow for antidepressant drug discovery.

Conclusion

This compound is a compound with a documented profile as a norepinephrine reuptake inhibitor, suggesting potential antidepressant properties. However, a significant gap exists in the publicly available scientific literature regarding its quantitative pharmacological data and the specific experimental conditions under which it was tested. For researchers and drug development professionals, this necessitates a return to primary experimental characterization to fully elucidate its potency, selectivity, and therapeutic potential. The methodologies and data presentation frameworks provided in this guide offer a roadmap for such an investigation. Further studies are required to populate the data tables and to explore the detailed signaling pathways affected by this compound to determine its viability as a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antidepressant-like activity of L-701324 in mice: A behavioral and neurobiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

Unraveling the Story of RS-51324: A Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-51324 emerged in the early 1980s as a promising antidepressant agent, distinguished by its potent and selective inhibition of norepinephrine uptake. Developed by Syntex Research, this compound, chemically identified as methyl [5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate, underwent preclinical evaluation that highlighted its potential efficacy in treating depression. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, including available quantitative data, detailed experimental protocols from foundational studies, and a visualization of its proposed mechanism of action.

Discovery and History

This compound was first described in the scientific literature in a 1981 publication by Wallach M.B. and colleagues from Syntex Research, based in Palo Alto, California. The "RS" designation in its name is indicative of its origin at Syntex. The discovery of this compound was part of a broader research effort in the late 1970s and early 1980s to develop novel antidepressants with improved side-effect profiles compared to the then-available tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). The primary focus was on selectively targeting monoamine neurotransmitter systems, with this compound being a result of investigations into compounds that could specifically inhibit the reuptake of norepinephrine.

The key patent for the composition of matter and synthesis of this compound appears to be U.S. Patent 4,302,469, filed by Syntex, Inc. This patent would provide the foundational chemistry and intellectual property claims for the compound.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) numbers associated with this compound in various databases. The two commonly cited CAS numbers are 69811-30-9 and 62780-15-8. The latter, 62780-15-8, corresponds to the chemical structure of methyl [5-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]carbamate.

Mechanism of Action

This compound functions as a potent inhibitor of norepinephrine uptake. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism was believed to be a key factor in its potential antidepressant effects. The foundational research indicated that this compound did not inhibit monoamine oxidase (MAO) activity, distinguishing it from MAOI antidepressants.

Signaling Pathway of Norepinephrine Reuptake Inhibition

Caption: Proposed mechanism of action for this compound.

Pharmacological Profile

The preclinical pharmacological profile of this compound was characterized through a series of in vivo and in vitro experiments designed to assess its potential as an antidepressant.

Quantitative Data

While the full text of the original research by Wallach et al. is not widely available, limiting access to precise quantitative data, the abstracts and citing literature provide a qualitative and semi-quantitative understanding of its activity.

| Parameter | Finding |

| Norepinephrine Uptake Inhibition | Potent inhibitor |

| Monoamine Oxidase (MAO) Activity | No significant inhibition |

| Reserpine-Induced Hypothermia | Reversed the effects of reserpine |

| L-DOPA Potentiation | Potentiated the effects of L-DOPA |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on standard pharmacological practices of the era.

3.2.1. Norepinephrine Uptake Inhibition Assay (In Vitro)

-

Objective: To determine the potency of this compound in inhibiting the reuptake of norepinephrine into presynaptic nerve terminals.

-

Methodology:

-

Tissue Preparation: Synaptosomes were prepared from rodent (e.g., rat or mouse) brain tissue, typically the hypothalamus or cerebral cortex, which are rich in noradrenergic nerve endings. The tissue was homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Incubation: Aliquots of the synaptosomal suspension were pre-incubated with varying concentrations of this compound or a vehicle control.

-

Uptake Measurement: Radiolabeled norepinephrine (e.g., [³H]-norepinephrine) was added to the incubation mixture, and the uptake reaction was allowed to proceed for a short period at 37°C. The reaction was terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the free radiolabeled norepinephrine to pass through.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting. The amount of radioactivity is proportional to the amount of norepinephrine taken up by the synaptosomes.

-

Data Analysis: The concentration of this compound that produced a 50% inhibition of norepinephrine uptake (IC50) was calculated by plotting the percentage of inhibition against the log concentration of the compound.

-

3.2.2. Reserpine-Induced Hypothermia Antagonism (In Vivo)

-

Objective: To assess the ability of this compound to reverse the hypothermic effects of reserpine, a classic in vivo screening model for antidepressant activity.

-

Methodology:

-

Animal Model: Male mice or rats were used.

-

Reserpine Administration: Animals were treated with reserpine (typically 1-2 mg/kg, intraperitoneally), which depletes monoamine stores and induces a characteristic drop in body temperature.

-

This compound Treatment: A separate group of reserpinized animals was treated with various doses of this compound, administered orally or intraperitoneally, at a specified time after reserpine administration.

-

Temperature Measurement: Rectal temperature was measured at regular intervals using a digital thermometer.

-

Data Analysis: The ability of this compound to prevent or reverse the reserpine-induced hypothermia was compared to a vehicle-treated control group.

-

Experimental Workflow for Preclinical Antidepressant Screening

Caption: A logical workflow for the preclinical evaluation of this compound.

Cardiovascular Pharmacology

Conclusion and Future Directions

This compound was a product of a pivotal era in psychopharmacology, representing a move towards more selective and potentially safer antidepressant medications. Its potent inhibition of norepinephrine uptake demonstrated a clear mechanism of action consistent with the prevailing monoamine hypothesis of depression. However, despite its promising preclinical profile, this compound did not appear to progress to later stages of clinical development or market approval. The reasons for this are not explicitly documented in the available literature but could be related to a variety of factors, including its cardiovascular safety profile, pharmacokinetic properties, or the emergence of other antidepressant classes, such as the selective serotonin reuptake inhibitors (SSRIs), which would come to dominate the field in the following years. The study of this compound and similar compounds, however, contributed valuable knowledge to the ongoing development of treatments for depressive disorders.

An In-Depth Technical Guide to the Norepinephrine Transporter Selectivity of RS-51324

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-51324 is a potential antidepressant agent that has been identified as an inhibitor of norepinephrine uptake.[1] A comprehensive understanding of its selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is crucial for elucidating its pharmacological profile and therapeutic potential. This document aims to provide a detailed overview of the selectivity of this compound, including its mechanism of action, experimental methodologies for determining transporter affinity, and a summary of available data.

Introduction: The Role of the Norepinephrine Transporter in Antidepressant Action

The norepinephrine transporter (NET) is a key protein in the regulation of noradrenergic signaling in the brain. By reuptaking norepinephrine from the synaptic cleft back into the presynaptic neuron, NET controls the concentration and duration of action of this important neurotransmitter. Inhibition of NET is a well-established mechanism for antidepressant drugs, as it leads to an increase in synaptic norepinephrine levels, which is thought to contribute to their therapeutic effects. The selectivity of a compound for NET over other monoamine transporters is a critical factor in its overall pharmacological profile, influencing both its efficacy and its side-effect profile.

This compound: A Norepinephrine Uptake Inhibitor

This compound has been characterized as a potential antidepressant that functions by inhibiting the reuptake of norepinephrine.[1] Early research into its neuropharmacological and cardiovascular properties identified its potential as a therapeutic agent.[1] However, a detailed, publicly available quantitative analysis of its binding affinities at the primary monoamine transporters (NET, SERT, and DAT) is not readily found in current literature databases. Such data is essential for a precise understanding of its selectivity.

Quantitative Analysis of Transporter Selectivity

A thorough evaluation of a compound's selectivity involves determining its binding affinity (Ki) or its functional inhibitory concentration (IC50) at each of the target transporters. The ratio of these values provides a quantitative measure of selectivity.

Data Presentation:

Due to the limited availability of public data, a comprehensive table of Ki or IC50 values for this compound at NET, SERT, and DAT cannot be provided at this time. The primary study by Wallach M.B., et al. (1981) likely contains this information, but the full text is not widely accessible.

Experimental Protocols for Determining Transporter Selectivity

The determination of a compound's binding affinity and selectivity for monoamine transporters is typically achieved through in vitro assays. Radioligand binding assays are the gold standard for this purpose.

Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand that has a known high affinity and selectivity for a specific transporter. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured. The cells are harvested and homogenized to prepare membrane fractions containing the transporters.

-

Assay Incubation: The membrane preparations are incubated in a buffer solution containing:

-

A fixed concentration of a selective radioligand (e.g., [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the following formula:

Ki = IC50 / (1 + ([L]/Kd))

where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Experimental Workflow Diagram:

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Norepinephrine Reuptake Inhibition

The therapeutic effect of norepinephrine reuptake inhibitors like this compound is predicated on their ability to modulate synaptic neurotransmission.

Mechanism of Action:

-

Norepinephrine Release: In a noradrenergic neuron, an action potential triggers the release of norepinephrine from synaptic vesicles into the synaptic cleft.

-

Receptor Binding: Norepinephrine binds to and activates adrenergic receptors on the postsynaptic neuron, propagating the signal.

-

Reuptake via NET: The norepinephrine transporter (NET) on the presynaptic neuron actively transports norepinephrine from the synaptic cleft back into the presynaptic terminal.

-

Inhibition by this compound: this compound binds to NET, blocking the reuptake of norepinephrine.

-

Increased Synaptic Norepinephrine: This inhibition leads to a higher concentration of norepinephrine in the synaptic cleft, resulting in enhanced and prolonged activation of postsynaptic adrenergic receptors.

Signaling Pathway Diagram:

Caption: Inhibition of norepinephrine reuptake by this compound.

Conclusion

This compound is a compound with potential antidepressant effects attributed to its inhibition of the norepinephrine transporter. While its mechanism of action aligns with a well-established class of antidepressants, a detailed quantitative understanding of its selectivity for NET over SERT and DAT is hampered by the lack of publicly available binding affinity data. The experimental protocols outlined in this guide, particularly radioligand binding assays, represent the standard methodology for obtaining such crucial data. Further research to fully characterize the monoamine transporter selectivity profile of this compound is warranted to better define its therapeutic potential and preclinical significance.

References

In Vitro Pharmacological Profile of RS-51324: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available in vitro characterization data for RS-51324, a compound identified as a potential antidepressant agent. The information presented is primarily based on early pharmacological studies, which suggest its mechanism of action involves the inhibition of norepinephrine reuptake. Due to the limited availability of public domain data, this document serves as a foundational overview.

Executive Summary

This compound is an antidepressant candidate that has been characterized in vitro as an inhibitor of the norepinephrine transporter (NET). This activity is believed to be the primary mechanism underlying its potential therapeutic effects. The compound's profile suggests it may be a valuable tool for research into noradrenergic signaling and for the development of novel antidepressant therapies. This guide will detail the available quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of this compound. It is important to note that detailed public data on this compound is sparse, and the following information is based on the available literature. The primary source of this characterization appears to be a study by Wallach M.B., et al., published in 1981.

| Target | Assay Type | Species | Test System | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Neurotransmitter Uptake Inhibition | Not Specified | Not Specified | IC50 | Data not available in public search results | (Wallach et al., 1981) |

| Dopamine Receptor | Receptor Binding | Not Specified | Not Specified | Ki | Data not available in public search results | [1] |

| Adrenergic Receptor | Receptor Binding | Not Specified | Not Specified | Ki | Data not available in public search results | [1] |

| Histamine Receptor | Receptor Binding | Not Specified | Not Specified | Ki | Data not available in public search results | [1] |

Table 1: Summary of In Vitro Pharmacological Data for this compound.

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay

This assay is crucial for determining the potency of this compound in inhibiting the norepinephrine transporter.

Objective: To quantify the concentration-dependent inhibition of norepinephrine uptake by this compound in a relevant biological system.

General Protocol:

-

Test System: A common method involves the use of synaptosomes prepared from specific brain regions (e.g., hypothalamus or cortex) of rodents, or cell lines recombinantly expressing the human norepinephrine transporter (hNET).

-

Radioligand: The assay typically uses a radiolabeled substrate of the norepinephrine transporter, such as [³H]-norepinephrine.

-

Incubation: The test system is pre-incubated with varying concentrations of this compound.

-

Substrate Addition: [³H]-norepinephrine is added to initiate the uptake reaction.

-

Termination: The uptake is stopped after a defined period, typically by rapid filtration through glass fiber filters to separate the synaptosomes or cells from the incubation medium.

-

Quantification: The amount of radioactivity trapped within the synaptosomes or cells is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET). This action leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

Mechanism of Action:

-

Norepinephrine Release: In a typical noradrenergic neuron, an action potential triggers the release of norepinephrine from synaptic vesicles into the synaptic cleft.

-

Receptor Binding: Norepinephrine then binds to and activates postsynaptic adrenergic receptors, propagating the signal to the next neuron.

-

Reuptake: The norepinephrine transporter (NET), located on the presynaptic neuron, is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the signal and allows for the recycling of the neurotransmitter.

-

Inhibition by this compound: this compound binds to the norepinephrine transporter and blocks its function.

-

Enhanced Signaling: By inhibiting reuptake, this compound increases the concentration and residence time of norepinephrine in the synaptic cleft, leading to prolonged and enhanced activation of postsynaptic adrenergic receptors.

Conclusion

This compound is a compound with inhibitory activity against the norepinephrine transporter. While early research established this primary mechanism of action, a comprehensive in vitro characterization with publicly available quantitative data is currently lacking. Further studies would be necessary to fully elucidate its potency, selectivity, and broader pharmacological profile. The methodologies and pathways described herein provide a framework for the potential in vitro characterization of this and similar compounds.

References

In-depth Technical Guide: RS-51324 Binding Affinity for Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-51324 is a potential antidepressant agent that has been identified as an inhibitor of norepinephrine uptake.[1] Understanding the binding affinity of this compound for the monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is crucial for elucidating its pharmacological profile and therapeutic potential. This technical guide synthesizes the available information on this compound's interaction with these transporters, provides a generalized experimental protocol for determining binding affinity, and visualizes the typical workflow for such an analysis.

Core Concepts: Monoamine Transporters

Monoamine transporters are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft back into the presynaptic neuron. This process is essential for terminating neurotransmission and maintaining synaptic homeostasis. These transporters are primary targets for a wide range of therapeutic drugs, including antidepressants and psychostimulants.

Data Presentation: this compound Binding Affinity

Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Kᵢ values) for this compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While identified as a norepinephrine uptake inhibitor, the precise affinity constants remain to be publicly documented.

A comprehensive understanding of a compound's selectivity and potency requires these quantitative measures. The table below is structured to present such data clearly, once it becomes available through further research.

| Transporter | Radioligand | Kᵢ (nM) for this compound |

| SERT (Human) | e.g., [³H]Citalopram | Data Not Available |

| NET (Human) | e.g., [³H]Nisoxetine | Data Not Available |

| DAT (Human) | e.g., [³H]WIN 35,428 | Data Not Available |

Experimental Protocols: Radioligand Binding Assay

The following is a detailed, generalized methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a test compound like this compound for monoamine transporters.

Materials and Reagents

-

Cell Lines: HEK293 or CHO cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Radioligands:

-

For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

For NET: [³H]Nisoxetine or [³H]Mazindol

-

For DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Cell harvester

-

Liquid scintillation counter

Procedure

-

Cell Membrane Preparation:

-

Culture cells expressing the target transporter to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).

-

A range of concentrations of the test compound, this compound (e.g., from 0.1 nM to 10 µM).

-

For determining non-specific binding, add a high concentration of the respective known inhibitor instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound or non-specific inhibitor.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Visualizations

Experimental Workflow for Binding Affinity Assay

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship of Binding Assay Components

Caption: Logical relationship of components in a competitive binding assay.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound's interaction with monoamine transporters is not currently available in the public domain. Further research is required to elucidate the downstream effects of its binding to these transporters.

Conclusion

While this compound has been identified as a norepinephrine uptake inhibitor, a detailed in-vitro pharmacological profile, including its binding affinities for SERT, NET, and DAT, is not publicly available. The generation of this data through standardized radioligand binding assays, as outlined in this guide, is a critical next step in characterizing this compound. Such data will be instrumental for the research and drug development community to fully understand the therapeutic potential and selectivity of this compound.

References

The Reversal of Reserpine-Induced Hypothermia by 5-HT1A Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological reversal of reserpine-induced hypothermia, with a specific focus on the role of 5-HT1A receptor antagonists. While the compound "RS-51324" is not documented in publicly available scientific literature, this guide will utilize the well-characterized and selective 5-HT1A antagonist, WAY-100635, as a representative agent to elucidate the principles and methodologies involved.

Introduction: Reserpine-Induced Hypothermia as a Pharmacological Model

Reserpine, an indole alkaloid, has been a valuable tool in pharmacology for decades. Its profound effects on the central and peripheral nervous systems stem from its ability to irreversibly inhibit the vesicular monoamine transporter (VMAT).[1] This inhibition leads to the depletion of essential monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), from presynaptic storage vesicles.[1] The resulting decrease in monoaminergic neurotransmission manifests in a range of physiological and behavioral changes, one of the most prominent being a significant drop in core body temperature, or hypothermia.

The reserpine-induced hypothermia model is a robust and widely used in vivo assay, particularly in the screening and characterization of compounds with potential antidepressant activity and those that modulate monoaminergic systems. The reversal of this hypothermic state is a key indicator of a compound's ability to restore or enhance monoaminergic function.

The Role of the Serotonergic System in Thermoregulation

The serotonergic system, with its extensive network of projections throughout the brain, is a critical regulator of body temperature.[2] Serotonin exerts its influence through a diverse family of receptors, with the 5-HT1A receptor playing a particularly significant role in thermoregulation.[2]

Activation of 5-HT1A receptors, which are G-protein coupled receptors, generally leads to a hypothermic response.[2] This is achieved through mechanisms that include the inhibition of both shivering and non-shivering thermogenesis, as well as an increase in peripheral blood flow, which facilitates heat loss.[2] Consequently, antagonism of the 5-HT1A receptor is a key mechanism for counteracting hypothermia mediated by serotonergic pathways.

Quantitative Data: Reversal of Hypothermia

The following table summarizes the antagonistic effect of WAY-100635 on hypothermia induced by the 5-HT1A agonist 8-OH-DPAT in mice and rats. This data provides a basis for estimating effective dose ranges for counteracting hypothermia involving the 5-HT1A receptor.

| Animal Model | Agonist (Dose) | Antagonist (WAY-100635) | Effect | Reference |

| Mouse | 8-OH-DPAT | ID50 = 0.01 mg/kg s.c. | Blockade of hypothermia | [3] |

| Rat | 8-OH-DPAT | ID50 = 0.01 mg/kg s.c. | Blockade of hypothermia | [3] |

ID50: The dose of an antagonist that causes a 50% reduction in the maximal effect of an agonist.

Experimental Protocols

This section outlines a detailed methodology for inducing hypothermia with reserpine in a murine model and the subsequent administration of a 5-HT1A antagonist for evaluating its reversal effects.

Animal Model

-

Species: Male Swiss albino mice (or other suitable strain)

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a controlled ambient temperature (e.g., 22 ± 1°C) and a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

Induction of Hypothermia

-

Compound: Reserpine

-

Dosage: A single intraperitoneal (i.p.) injection of 2.0 mg/kg is commonly used.

-

Vehicle: Reserpine can be dissolved in a solution of glacial acetic acid, which is then diluted with distilled water.

-

Procedure:

-

Record the baseline rectal temperature of each mouse using a digital thermometer with a lubricated probe inserted to a consistent depth.

-

Administer the reserpine solution (2.0 mg/kg, i.p.).

-

Monitor rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-reserpine administration to confirm the induction of hypothermia. A significant drop in temperature is expected.

-

Administration of 5-HT1A Antagonist

-

Compound: WAY-100635 (or other test compound)

-

Dosage: Based on available data, a starting dose range of 0.01 to 0.25 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is suggested for WAY-100635.[3][4] A dose-response study with multiple dose levels is recommended for a thorough evaluation.

-

Procedure:

-

At a predetermined time after reserpine administration (e.g., when hypothermia is established, typically 60-90 minutes post-reserpine), administer the 5-HT1A antagonist.

-

A control group should receive the vehicle used to dissolve the antagonist.

-

Continue to monitor rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after the administration of the antagonist.

-

The degree of reversal of hypothermia is calculated by comparing the temperature changes in the antagonist-treated groups to the vehicle-treated control group.

-

Signaling Pathways and Mechanisms of Action

Reserpine's Mechanism of Hypothermia Induction

Reserpine induces hypothermia primarily by depleting central and peripheral stores of monoamines. The following diagram illustrates this pathway.

Caption: Reserpine's mechanism for inducing hypothermia.

Reversal by a 5-HT1A Antagonist

A 5-HT1A antagonist, such as WAY-100635, can counteract the hypothermic effects of reserpine by blocking the 5-HT1A receptors in the thermoregulatory centers of the brain, primarily the hypothalamus. This prevents the hypothermic signaling cascade that would otherwise be initiated by any remaining serotonin or by changes in receptor sensitivity.

Caption: Mechanism of hypothermia reversal by a 5-HT1A antagonist.

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to test the efficacy of a 5-HT1A antagonist in reversing reserpine-induced hypothermia.

Caption: Experimental workflow for assessing hypothermia reversal.

Conclusion

The reserpine-induced hypothermia model remains a valuable tool for investigating the in vivo effects of compounds that modulate monoaminergic systems. The reversal of this hypothermic state by a selective 5-HT1A antagonist like WAY-100635 underscores the critical role of the 5-HT1A receptor in central thermoregulatory pathways. This technical guide provides a comprehensive framework for researchers and drug development professionals to design and execute experiments aimed at characterizing the pharmacological properties of novel compounds in this established model. Through the systematic application of these methodologies, a deeper understanding of the therapeutic potential of new chemical entities can be achieved.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-51324 is a potential antidepressant agent identified as an inhibitor of norepinephrine uptake. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Due to the limited publicly available data on direct analogues and a specific synthesis protocol for this compound, this guide also explores the synthesis of structurally related compounds and outlines general experimental protocols relevant to its mechanism of action.

Core Compound: this compound

This compound is an orally active agent that has demonstrated potential as an antidepressant through its ability to inhibit the reuptake of norepinephrine.[1] Its primary mechanism of action also involves interactions with dopamine and histamine receptors.[1]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl (4-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-yl)carbamate | N/A |

| CAS Number | 69811-30-9 | N/A |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O₂ | [1] |

| Molecular Weight | 288.13 g/mol | N/A |

| Canonical SMILES | COC(=O)NC1=NC(C2=C(C=CC=C2Cl)Cl)CN1 | N/A |

Pharmacological Profile

The primary pharmacological activity of this compound is the inhibition of norepinephrine uptake.[1] This activity is a well-established mechanism for antidepressant efficacy. The compound has also been noted to have affinities for dopamine and histamine receptors, suggesting a broader pharmacological profile that could contribute to its overall effects.[1]

Putative Analogues and Structure-Activity Relationship (SAR)

Currently, there is a notable lack of publicly available information regarding specific analogues of this compound and any corresponding structure-activity relationship (SAR) studies. The exploration of chemical modifications to the core structure of this compound would be a critical step in optimizing its potency, selectivity, and pharmacokinetic properties. Future research in this area would be invaluable for the development of novel antidepressant candidates.

Synthesis of Related Compounds

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its potential analogues. These protocols are based on established techniques in pharmacology and drug discovery.

Norepinephrine Uptake Inhibition Assay

This assay is crucial for determining the potency of compounds in inhibiting the norepinephrine transporter (NET).

Objective: To quantify the in vitro potency of this compound and its analogues as inhibitors of norepinephrine uptake.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in an appropriate medium.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

-

Norepinephrine Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) is added to each well to initiate uptake.

-

Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for norepinephrine uptake.

-

Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: The amount of radiolabeled norepinephrine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for specific receptors, in this case, dopamine and histamine receptors.

Objective: To determine the binding affinity of this compound and its analogues to dopamine and histamine receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D₂ receptor or histamine H₁ receptor) are prepared from cultured cells or animal tissues.

-

Binding Reaction: The prepared membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes described, the following diagrams are provided.

References

RS-51324: A Technical Guide on its Classification and Pharmacological Profile as a Norepinephrine Reuptake Inhibitor

Introduction

RS-51324 is an antidepressant agent characterized by its selective inhibition of norepinephrine reuptake. This technical guide provides a comprehensive overview of its pharmacological classification, supported by key preclinical data. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of its mechanism of action and discovery workflow.

Pharmacological Classification and Data

This compound is classified as a Norepinephrine Reuptake Inhibitor (NRI) . Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This activity is consistent with its observed antidepressant-like effects in preclinical models.

Table 1: Summary of Preclinical Pharmacological Data for this compound

| Parameter | Result | Model System |

| Mechanism of Action | Inhibition of Norepinephrine Uptake | In vitro (presumed) |

| Antidepressant-like Activity | Antagonism of Reserpine-induced Hypothermia | In vivo (animal models) |

| Potentiation of L-DOPA effects | In vivo (animal models) | |

| Other Activities | No reported Monoamine Oxidase (MAO) inhibition | In vitro (presumed) |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are representative of standard practices in preclinical antidepressant drug discovery.